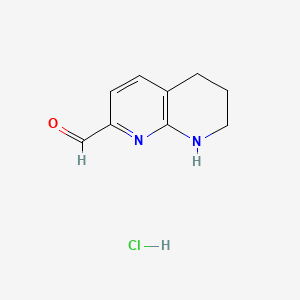

5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde hydrochloride is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is of particular interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde hydrochloride can be achieved through several methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method includes the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents to ensure scalability and sustainability .

Análisis De Reacciones Químicas

Types of Reactions

5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives with specific properties .

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of various substituted naphthyridine derivatives .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula : C₉H₁₁ClN₂O

- Molecular Weight : Approximately 198.65 g/mol

- CAS Number : 2803476-82-4

This compound features a naphthyridine core, which contributes to its aromatic properties and biological activity. The presence of the aldehyde group enhances its reactivity, making it suitable for various synthetic pathways.

Biological Activities

Research indicates that 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carbaldehyde hydrochloride exhibits a range of biological activities:

- Anti-inflammatory Properties : The compound has shown promise in modulating inflammatory pathways, suggesting potential therapeutic applications in conditions characterized by chronic inflammation .

- Neuropharmacological Effects : Its structure suggests potential interactions with neurotransmitter systems, which could be explored for therapeutic applications in neurological disorders such as Alzheimer's disease and depression .

- Anticancer Activity : Recent studies have highlighted its potential as an anticancer agent. Mechanisms include inducing apoptosis, inhibiting topoisomerases, and interfering with DNA replication processes .

- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, contributing to its potential use as an antibacterial agent .

Synthetic Strategies

Several synthetic methods have been developed for producing this compound:

- Classical Methods : These include traditional cyclization reactions that form the naphthyridine core.

- Modern Approaches : Green chemistry techniques such as microwave-assisted synthesis and ionic liquid-mediated reactions are being explored to enhance yield and reduce environmental impact .

Case Studies and Research Findings

Recent literature has documented various studies focusing on the applications of this compound:

- Anticancer Research : A study published in Egyptian Journal of Chemistry discusses the synthesis and anticancer potentials of various 1,8-naphthyridine derivatives including this compound. Findings indicate that these derivatives can act as effective anticancer agents through multiple mechanisms .

- Neuropharmacology : Research highlights the neuroprotective effects of naphthyridine derivatives against oxidative stress-induced neuronal damage. This suggests potential applications in treating neurodegenerative diseases .

- Antimicrobial Studies : Investigations into the antimicrobial properties have shown that this compound exhibits significant activity against gram-positive and gram-negative bacteria. This positions it as a candidate for developing new antibacterial therapies .

Mecanismo De Acción

The mechanism of action of 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of microbial growth . The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparación Con Compuestos Similares

Similar Compounds

1,5-Naphthyridine: Known for its biological activities and applications in medicinal chemistry.

1,6-Naphthyridine: Exhibits anticancer, antimicrobial, and anti-inflammatory properties.

1,7-Naphthyridine: Used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde hydrochloride is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its tetrahydro form provides additional stability and reactivity compared to other naphthyridine derivatives . This uniqueness makes it a valuable compound in both research and industrial applications .

Actividad Biológica

5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde hydrochloride (THN) is a heterocyclic compound with a unique bicyclic structure characterized by its molecular formula C9H11ClN2O and a molecular weight of approximately 198.65 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, neuroprotective, and anticancer properties.

Structural Characteristics

The compound features a naphthyridine core that contributes to its aromatic properties and enhances its reactivity due to the presence of the carbaldehyde functional group. The specific arrangement of nitrogen atoms within the naphthyridine framework is crucial for its biological activity.

Anti-inflammatory Properties

Research indicates that THN exhibits significant anti-inflammatory activity. In studies involving murine macrophage cell lines, THN has been shown to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production, suggesting its potential as an anti-inflammatory agent. The effective concentration (IC50) for this inhibition was reported to be in the range of 7.73–15.09 μM .

Neuroprotective Effects

The compound's interaction with neurotransmitter systems suggests potential applications in neuroprotection. It may influence pathways associated with neurodegenerative diseases such as Alzheimer's disease. Preliminary studies indicate that THN can inhibit amyloid-beta aggregation and tau phosphorylation, which are critical factors in the pathology of Alzheimer's disease .

Anticancer Activity

THN has also been evaluated for its anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For instance, it showed significant activity against HeLa cervical cancer cells and non-small cell lung cancer (NSCLC) cells with IC50 values ranging from 10.47 to 15.03 μg/mL . The mechanism of action appears to involve apoptosis induction and cell cycle arrest through modulation of apoptotic pathways.

Comparative Analysis with Related Compounds

To understand the uniqueness of THN in terms of biological activity, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Type | Key Differences |

|---|---|---|

| 5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride | Naphthyridine derivative | Different nitrogen positioning; less aromaticity |

| 2-Chloro-5,6,7,8-tetrahydroquinoline | Quinoline derivative | Contains a chlorine atom; different aromatic system |

| 5,6-Dihydro-1H-pyrido[3,4-b]indole | Indole derivative | Incorporates an indole structure; distinct biological activity |

The structural variations significantly influence the pharmacological profiles and biological activities of these compounds.

Case Studies and Research Findings

- Anti-inflammatory Effects : A study demonstrated that THN significantly reduced pro-inflammatory cytokines such as TNF-α and IL-1β in experimental models of colitis .

- Neuroprotective Mechanisms : In a model of Alzheimer’s disease using Escherichia coli, THN inhibited amyloid-beta aggregation by up to 80% at a concentration of 10 μM .

- Cytotoxicity in Cancer Models : Research indicated that THN induced apoptosis in cancer cell lines through caspase activation and PARP cleavage mechanisms .

Propiedades

IUPAC Name |

5,6,7,8-tetrahydro-1,8-naphthyridine-2-carbaldehyde;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O.ClH/c12-6-8-4-3-7-2-1-5-10-9(7)11-8;/h3-4,6H,1-2,5H2,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGXRPODZIAAFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(NC1)N=C(C=C2)C=O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.